2-Chloro-5-methoxyphenol

Descripción

Contextualization within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol ring substituted with one or more halogen atoms. iitk.ac.incymitquimica.com These compounds are synthetically derived, often through the chlorination of phenol or the hydrolysis of chlorobenzenes. unl.pt The presence, number, and position of halogen atoms on the aromatic ring significantly influence the compound's physical and chemical properties, including acidity, reactivity, and biological activity. iitk.ac.inunl.pt

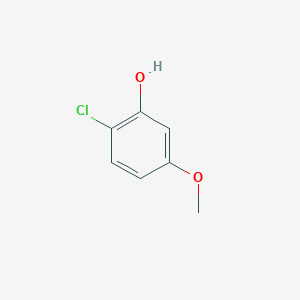

2-Chloro-5-methoxyphenol is a specific example of a substituted halogenated phenol. Its structure is defined by a hydroxyl group (-OH) at position 1, a chlorine atom (Cl) at position 2, and a methoxy (B1213986) group (-OCH3) at position 5 of the benzene (B151609) ring. ontosight.ai This particular arrangement of functional groups distinguishes it from other chlorophenols and is central to its reactivity and potential applications.

Significance and Broader Research Rationale

The research interest in this compound and related halogenated phenols stems from their broad-spectrum utility and presence in various chemical and biological systems. Chlorophenols, as a class, have been historically used as intermediates in the manufacturing of agricultural chemicals, pharmaceuticals, biocides, and dyes. researchgate.netnih.gov They can also be formed as byproducts of industrial processes such as wood pulp bleaching and wastewater chlorination. unl.ptgov.bc.ca

The specific combination of the chloro, methoxy, and hydroxyl groups in this compound makes it a valuable building block in organic synthesis. The reactivity of these functional groups allows for a variety of chemical transformations, enabling the synthesis of more complex molecules. google.com For instance, the phenolic hydroxyl group can undergo etherification and esterification, while the chlorine atom can be displaced through nucleophilic substitution reactions.

Overview of Current Research Trajectories

Current research involving this compound is primarily focused on its synthesis, chemical reactivity, and potential applications as a chemical intermediate.

Synthesis and Chemical Reactions: Researchers are exploring various synthetic routes to produce this compound and its derivatives. These methods often involve the controlled chlorination and methoxylation of phenol precursors. ontosight.ai The study of its chemical reactions is crucial for understanding its synthetic utility. For example, it can undergo oxidation to form quinone derivatives and reduction to yield amine compounds.

Analytical Methods: The detection and quantification of chlorophenols, including this compound, are important for both synthetic chemistry and environmental monitoring. researchgate.netresearchgate.net Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for the separation and identification of halogenated phenols in various matrices. researchgate.netnih.gov Impedance spectroscopy has also been investigated as a method for detecting trace levels of phenolic compounds in water. nih.gov

Applications in Synthesis: A significant area of research is the use of this compound as an intermediate in the synthesis of more complex organic molecules. Its multifunctional nature allows it to be a precursor for creating novel compounds with potential applications in pharmaceuticals and agrochemicals. cymitquimica.comsmolecule.com For instance, the core structure can be modified to produce derivatives with specific biological activities.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7ClO2 | uni.lu |

| CAS Number | 18113-04-7 | sigmaaldrich.com |

| Monoisotopic Mass | 158.01346 Da | uni.lu |

| Predicted XlogP | 2.4 | uni.lu |

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Predicted Data | Source |

| Predicted Collision Cross Section (Ų) | uni.lu | |

| [M+H]+ | 125.9 | uni.lu |

| [M+Na]+ | 136.4 | uni.lu |

| [M-H]- | 129.0 | uni.lu |

| [M+NH4]+ | 147.6 | uni.lu |

| [M+K]+ | 133.2 | uni.lu |

| [M+H-H2O]+ | 122.2 | uni.lu |

| [M+HCOO]- | 145.6 | uni.lu |

| [M+CH3COO]- | 172.8 | uni.lu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULSVCANYQIOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171078 | |

| Record name | Phenol, 2-chloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-04-7 | |

| Record name | 2-Chloro-5-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-chloro-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018113047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reaction Pathways of 2 Chloro 5 Methoxyphenol

Primary Synthetic Routes for 2-Chloro-5-methoxyphenol and its Precursors

The creation of this compound and its precursors relies on several key chemical transformations.

Direct Chlorination of Related Phenolic or Benzenethiol Compounds

Direct chlorination of phenolic compounds is a primary method for introducing a chlorine atom onto the aromatic ring. For instance, the chlorination of 5-methoxyphenol can be a direct route to this compound. This electrophilic aromatic substitution is often carried out using chlorinating agents like sulfuryl chloride or thionyl chloride under controlled temperature conditions. The regioselectivity of the chlorination is influenced by the directing effects of the hydroxyl and methoxy (B1213986) groups already present on the ring.

In a broader context, the direct chlorination of phenols and phenol-ethers can be achieved using novel reagent systems. One such system is a combination of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and aluminum chloride (AlCl3), which has been shown to be highly regioselective for ortho-chlorination. researchgate.net This method provides an efficient pathway for introducing a chlorine atom at a specific position on electron-rich aromatic rings. researchgate.net For example, 4-methoxyphenol (B1676288) can be chlorinated to yield 3-chloro-4-methoxyphenol. rsc.org Similarly, Lewis acids like ferric chloride (FeCl₃) can be used as catalysts to direct chlorination to the para position relative to a methoxy group.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Phenol (B47542) Synthesis

Nucleophilic aromatic substitution (SNAr) presents another versatile strategy for synthesizing substituted phenols. This reaction involves the replacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

Aryl halides with electron-withdrawing substituents are common substrates for SNAr reactions. libretexts.org For example, 2,4,6-trinitrochlorobenzene readily reacts with sodium hydroxide (B78521) to form 2,4,6-trinitrophenol. libretexts.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.org

In the context of synthesizing precursors for this compound, a reaction between an appropriately substituted aryl halide and a methoxide (B1231860) source could be envisioned. The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, for instance, is achieved through the displacement of a fluorine atom on 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol (B1680541) at high temperatures. nih.gov This highlights the utility of SNAr in creating complex aryloxy phenols. nih.gov

Hydrohalogenation Reactions Leading to Halogenated Methoxy Phenols

Hydrohalogenation reactions, which involve the addition of a hydrogen halide to an unsaturated bond, can also be employed to produce halogenated methoxy phenols. A notable example is the hydrohalogenation of eugenol (B1671780), a phenolic compound with an allyl group. The reaction of eugenol with hydrochloric acid (HCl) can lead to the formation of 4-(2-chloropropyl)-2-methoxyphenol. researchgate.net This reaction demonstrates the addition of HCl across the double bond of the allyl group, following Markovnikov's rule. researchgate.net

Derivatization Strategies and Modified Compound Synthesis

Derivatization of this compound is crucial for both analytical purposes and the synthesis of new compounds with potentially enhanced properties.

Formation of Acetate (B1210297) Derivatives for Analytical Purposes

For analytical applications, particularly in gas chromatography (GC), phenols are often converted into less polar and more volatile derivatives to improve their chromatographic behavior and detection. researchgate.net Acetylation is a common derivatization technique where the hydroxyl group of the phenol is converted to an acetate ester. This can be achieved by reacting the phenol with acetic anhydride (B1165640).

For instance, 4-allyl-2-methoxyphenyl acetate is synthesized from eugenol by reacting it with acetic anhydride in the presence of sodium bicarbonate. eurestop.eu This general principle can be applied to this compound to form 2-chloro-5-methoxyphenyl acetate. Such derivatization is often a necessary step for the analysis of phenolic compounds in various matrices. free.frresearchgate.net

Synthesis of Schiff Bases Incorporating the this compound Moiety

Schiff bases, or imines, are a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone. These compounds are known for their diverse biological activities and applications in coordination chemistry. The this compound moiety can be incorporated into Schiff base structures, potentially leading to novel compounds with interesting properties.

The resulting Schiff bases can be characterized by various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy. rsc.orgrsc.org

Creation of Substituted Heterocyclic Systems (e.g., Pyrazoline Derivatives)

The scaffold of this compound is a valuable starting point for the synthesis of various substituted heterocyclic systems. A prominent example is the formation of pyrazoline derivatives, which are five-membered heterocyclic rings known for a wide range of biological activities. The general and well-established pathway to these compounds involves a two-step process: the synthesis of an α,β-unsaturated carbonyl compound (a chalcone), followed by a cyclocondensation reaction.

The first step is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde. To incorporate the this compound moiety, a precursor like 4-hydroxy-3-methoxyacetophenone could react with a substituted benzaldehyde.

The resulting chalcone (B49325) serves as the key intermediate. The second step is the cyclization reaction of the chalcone with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine, often catalyzed by an acid like acetic acid or conducted in a solvent like ethanol. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.

A specific example is the synthesis of 4-(3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol. nsf.gov This compound is synthesized by the cyclocondensation of a chalcone (derived from a methoxyphenol precursor) with phenylhydrazine. nsf.gov The resulting N-phenylpyrazoline structure has been a subject of study for its potential biological applications, including its activity against various cancer cell lines. nsf.gov

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling product formation, regiochemistry, and stereochemistry. The interplay between the activating hydroxyl and methoxy groups and the deactivating but ortho-, para-directing chloro group dictates the molecule's reactivity.

Regioselectivity and Stereoselectivity Studies

Regioselectivity: In electrophilic aromatic substitution reactions on a this compound substrate, the directing effects of the existing substituents are paramount. The hydroxyl group is a powerful activating ortho-, para-director. The methoxy group is also activating and ortho-, para-directing. The chlorine atom, while deactivating the ring towards electrophilic attack, is also an ortho-, para-director. The ultimate position of an incoming electrophile is determined by the combined electronic and steric influences of these groups. For instance, in the chlorination of a precursor like 3-methoxyphenol, the hydroxyl group strongly directs ortho- and para-. The methoxy group directs to its own ortho- and para- positions. This typically leads to chlorination at positions 2, 4, or 6. The formation of this compound itself is a result of controlling this regioselectivity. mdpi.com Further substitutions on the this compound ring will be directed to the remaining activated, sterically accessible positions. Catalyst-controlled chlorination of phenols using N-chlorosuccinimide (NCS) in the presence of specific thiourea (B124793) catalysts can yield high regioselectivity for either the ortho or para product, demonstrating that external agents can override the innate substituent effects. scientificupdate.com

Stereoselectivity: When reactions involving this compound create new stereocenters, controlling the stereoselectivity is essential. This is often achieved through the use of chiral catalysts, auxiliaries, or enzymes. For example, in reactions analogous to the hetero-Diels-Alder reaction, a 2-methoxyphenol derivative can be oxidized to a masked o-benzoquinone, which then reacts with a chiral dienophile. beilstein-journals.org The stereochemical outcome of such cycloadditions is highly dependent on the chiral auxiliary used, allowing for the synthesis of optically pure products. beilstein-journals.org Similarly, multienzyme cascades have been developed for the stereoselective functionalization of substituted phenols. acs.org For instance, the hydration of a vinylphenol derivative bearing a chlorine atom can proceed with high stereoselectivity, producing a specific enantiomer of the corresponding alcohol. acs.org The choice of enzyme variant can influence both conversion and stereoselectivity, particularly with halogenated substrates. acs.org

Influence of Catalysis and Reaction Conditions on Product Formation

The choice of catalyst and reaction conditions has a profound impact on the efficiency and selectivity of syntheses involving this compound and its precursors.

Catalysis: A wide array of catalysts can be employed to direct reaction outcomes.

Thiourea Catalysts: In the chlorination of phenols, bifunctional thiourea catalysts have been shown to control regioselectivity through hydrogen bonding interactions with the phenolic hydroxyl group and activation of the chlorinating agent. nsf.govscientificupdate.com

Palladium Catalysts: Palladium(II) catalysts, in combination with specific ligands like ortho-dimethylaminopyridine, are effective for the aerobic dehydrogenation of substituted cyclohexanones to yield phenols. nih.gov

Copper Catalysts: Copper(I) iodide, used with ligands such as 8-hydroxyquinaldine, catalyzes the hydroxylation of aryl halides, providing a route to substituted phenols. organic-chemistry.org

Lewis and Brønsted Acids: Acid catalysts are crucial in many reactions. A system of phenyliodine bis(trifluoroacetate) (PIFA) and aluminum chloride (AlCl₃) acts as an effective reagent for the direct ortho-chlorination of phenols. researchgate.net In other cases, simple Brønsted acids are used to catalyze esterification or etherification. researchgate.net

Reaction Conditions: Parameters such as temperature, solvent, and the nature of reactants significantly influence product formation.

Temperature: Temperature can be a critical factor in determining regioselectivity. In nucleophilic aromatic photosubstitution reactions, the distribution of products formed from the irradiation of a chloro-nitro-anisole was shown to be dependent on temperature, a relationship that correlates directly with the activation energies for the formation of each regioisomer. acs.org

Solvent and Base: In nucleophilic substitution reactions, such as ether synthesis, the choice of solvent and base is critical. The reaction of phenols with halides can be optimized by screening different bases (e.g., KOH, K₂CO₃, NaH) and solvents to achieve the highest yield. beilstein-journals.org

Photocatalysis: The use of organophotoredox catalysts, including simple phenols themselves, has emerged as a powerful method. Upon deprotonation and irradiation with visible light, phenolate (B1203915) anions become potent reductants capable of initiating single-electron-transfer (SET) processes, enabling reactions like the iodosulfonylation of olefins. acs.org The stability and recyclability of the phenol-based photocatalyst are key considerations in these systems. acs.org

Optimization of Synthetic Processes for Research Yield and Purity

Maximizing the yield and purity of this compound and its derivatives is a key objective in synthetic chemistry, requiring careful optimization of all reaction parameters. This involves a systematic approach to adjusting conditions and comparing different synthetic routes.

A comparative analysis of different synthetic methodologies can reveal the most efficient path in terms of yield, purity, cost, and scalability. For instance, when synthesizing a related compound, 2-amino-5-chloro-4-methoxyphenol (B113385), methods such as catalytic hydrogenation, sodium sulfide (B99878) reduction, and multi-step synthesis from other precursors can be evaluated.

Table 1: Illustrative Comparison of Synthetic Methods for a Substituted Phenol Derivative

| Synthetic Method | Typical Yield | Typical Purity | Relative Cost | Scalability |

| Catalytic Hydrogenation | 90% | >98% | High | Industrial |

| NaHS Reduction | 75% | 85-90% | Low | Moderate |

| Multi-Step Synthesis | 60-65% | >95% | Moderate | Laboratory |

| Alkaline Fusion | 70% | 90% | Low | Industrial |

This table is illustrative and based on data for a structurally related aminophenol.

Optimization often involves fine-tuning the reaction conditions for a specific transformation. This can be presented in tabular format, showing how changes in catalyst, ligand, solvent, or temperature affect the outcome. For example, the optimization of a palladium-catalyzed aerobic dehydrogenation to produce phenols from cyclohexanones involved screening various palladium sources and ligands to find the combination that gave the highest yield.

Table 2: Example of Catalyst and Ligand Optimization for a Dehydrogenation Reaction nih.gov

| Entry | Pd Source (mol%) | Ligand (mol%) | Additive (mol%) | Yield (%) |

| 1 | Pd(OAc)₂ (3) | None | None | 21 |

| 2 | Pd(OAc)₂ (3) | Pyridine (12) | None | 25 |

| 3 | Pd(OAc)₂ (3) | 4,5-Diazafluorenone (6) | None | 78 |

| 4 | Pd(OAc)₂ (3) | 2-Fluoropyridine (12) | None | 44 |

| 5 | PdCl₂(2NMe₂py)₂ (3) | None | None | 62 |

| 6 | Pd(OAc)₂ (3) | 2-NMe₂py (6) | TsOH (12) | 91 |

This table is adapted from data for the synthesis of m-cresol (B1676322) from 3-methylcyclohexanone (B152366) to illustrate the optimization process. nih.gov

Achieving high purity often requires post-reaction workup and purification steps. Common techniques include:

Recrystallization: An effective method for purifying solid products based on differences in solubility.

Column Chromatography: A versatile technique for separating components of a mixture using a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

Distillation: Used to purify liquid products based on differences in boiling points, sometimes under reduced pressure (vacuum distillation) for high-boiling compounds. scribd.com

By systematically investigating reaction variables and purification methods, synthetic processes can be refined to provide high yields of this compound and its derivatives with the purity required for subsequent research and application.

Advanced Spectroscopic and Chromatographic Characterization of 2 Chloro 5 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon atomic frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is a powerful method for identifying the structure of 2-Chloro-5-methoxyphenol by providing information on the chemical environment, number, and connectivity of protons. Based on its structure, a theoretical ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the phenolic hydroxyl proton.

The three aromatic protons are chemically non-equivalent and would appear as three distinct signals in the aromatic region of the spectrum. The proton at C6 (adjacent to the chlorine) would likely appear as a doublet, coupled to the proton at C4. The proton at C4 would appear as a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 (adjacent to the methoxy group) would appear as a doublet, coupled to the proton at C4. The methoxy group (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.8–4.0 ppm, as is characteristic for methoxy groups on an aromatic ring. The phenolic hydroxyl (-OH) proton would also produce a singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Characteristics for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (at C3) | ~6.5 - 7.5 | Doublet (d) |

| Aromatic H (at C4) | ~6.5 - 7.5 | Doublet of Doublets (dd) |

| Aromatic H (at C6) | ~6.5 - 7.5 | Doublet (d) |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. For this compound, which has the molecular formula C₇H₇ClO₂, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom in the molecule.

The six aromatic carbons would resonate in the typical downfield region for sp²-hybridized carbons (approximately 110-160 ppm). The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the hydroxyl group (C1) and the carbon bonded to the methoxy group (C5) would be the most deshielded among the ring carbons. The carbon atom bonded to the chlorine (C2) would also have its chemical shift influenced by the electronegative halogen. The remaining three carbons of the benzene (B151609) ring (C3, C4, and C6) would also show distinct signals. The carbon of the methoxy group (-OCH₃) would appear as a single peak in the upfield region, typically around 55-60 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Characteristics for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-OH) | ~150 - 155 |

| C2 (-Cl) | ~115 - 125 |

| C3 | ~100 - 110 |

| C4 | ~120 - 130 |

| C5 (-OCH₃) | ~155 - 160 |

| C6 | ~110 - 120 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, as well as structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₇H₇ClO₂), the monoisotopic mass is calculated to be 158.01346 Da. uni.lu HRMS analysis can confirm this exact mass, thereby verifying the molecular formula and distinguishing it from other compounds with the same nominal mass. The technique is crucial for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex samples. scispace.com Predicted mass-to-charge ratios for various adducts that could be observed in an HRMS analysis are listed below. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₇H₇ClO₂ | 158.01291 |

| [M+H]⁺ | C₇H₈ClO₂⁺ | 159.02074 |

| [M+Na]⁺ | C₇H₇ClNaO₂⁺ | 181.00268 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is widely used for the analysis of volatile and semi-volatile compounds. The application of GC-MS for the analysis of this compound has been demonstrated in environmental studies. For instance, in an evaluation of analytical methods for municipal sewage sludge, this compound was used as a standard to spike samples and validate the extraction and analysis procedure. epa.gov

Phenols can be analyzed directly, but often they are derivatized to increase their volatility and improve chromatographic peak shape. researchgate.net The EPA study on sludge analysis, for example, utilized methylation to convert phenolic compounds into their more volatile methyl ether analogs before GC-MS analysis. epa.gov In a GC-MS analysis, the compound is first separated from other components in the sample on a GC column and then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical "fingerprint" for identification. This makes GC-MS an excellent tool for both identifying this compound in a mixture and assessing the purity of a sample. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is particularly well-suited for the analysis of polar, non-volatile, or thermally unstable compounds that are not amenable to GC-MS. Since phenols possess polar hydroxyl groups, LC-MS is an ideal method for their analysis in complex matrices without the need for derivatization. dtu.dk

In a typical LC-MS method for a compound like this compound, a reversed-phase LC column (e.g., C18) would be used to separate the analyte from the sample matrix. eurl-pesticides.eu The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. After elution from the LC column, the analyte enters the mass spectrometer, commonly through an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact, generating a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity by selecting the parent ion and inducing fragmentation to monitor specific product ions. eurl-pesticides.eu This approach is invaluable for quantifying trace amounts of the compound in complex biological or environmental samples. dtu.dk

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| 2-Chloro-4-methoxyphenol |

| 2-Chloro-5-methylphenol |

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding of this compound by examining the vibrations of its constituent atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm its molecular structure. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3400 cm⁻¹. The C-O-C stretching of the methoxy group is typically observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are found in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected at lower frequencies, typically in the range of 600-800 cm⁻¹.

Theoretical calculations using Density Functional Theory (DFT) can complement experimental FT-IR data, aiding in the precise assignment of vibrational modes. ijrte.org For instance, in a related compound, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, an intramolecular O-H···N hydrogen bond was identified, which influences the position and shape of the O-H stretching band. researchgate.net

Table 1: Key FT-IR Spectral Data for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3400 | |

| Methoxy (-OCH₃) | C-O-C Stretch | ~1250 | |

| Aromatic Ring | C=C Stretch | 1400-1600 |

Note: The exact positions of these bands can vary depending on the molecular environment and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations. chemicalbook.com

In a study on various phenols, Raman spectroscopy was successfully used for quantitative analysis in water solutions. researchgate.net For 2-chloro-5-methylphenol, a related compound, an analytical peak was identified in the 720-764 cm⁻¹ range. researchgate.net DFT calculations are also employed to predict and interpret the Raman spectra of substituted phenols, providing a deeper understanding of their molecular vibrations. ijrte.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Effects

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The aromatic ring and the lone pairs on the oxygen and chlorine atoms are the primary chromophores.

Studies on related methoxyphenol derivatives have shown that the position of the maximum absorbance (λmax) is sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.net For example, in polar solvents, both phenol-imine and keto-amine tautomeric forms of certain Schiff bases can exist, leading to changes in the UV-Vis spectrum. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can accurately predict the electronic absorption spectra and help in understanding the nature of the electronic transitions. acs.org

X-ray Diffraction (XRD) for Solid-State Structural Determination and Crystal Packing

For instance, the crystal structure of a related compound, 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, was determined to be orthorhombic with the space group P n a 21. iucr.org The study revealed an almost planar benzothiazole (B30560) ring system and the presence of intramolecular O—H⋯N hydrogen bonds that stabilize the molecular conformation. iucr.orgnih.gov Furthermore, intermolecular interactions such as C—H⋯O hydrogen bonds and π–π stacking interactions play a crucial role in the crystal packing. iucr.orgnih.gov

In another related Schiff base, (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, the crystal structure revealed a non-planar conformation with a dihedral angle of 12.28 (7)° between the two aromatic rings. researchgate.net This non-planar nature is often associated with photochromic properties. iucr.org

Chromatographic Methodologies for Isolation, Purity, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of phenolic compounds. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for separating moderately polar compounds like this compound.

A typical RP-HPLC method for a related compound, 3-Chloro-5-methoxyphenol (B1581831), utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com The use of smaller particle size columns (e.g., 3 µm) can enable faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com HPLC methods are also crucial for monitoring the progress of chemical reactions and for quantifying the final product. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloro-5-methoxyphenol |

| 2-chloro-5-methylphenol |

| (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol |

| 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol |

| Acetonitrile |

| Phosphoric acid |

Solid-Phase Extraction (SPE) in Sample Preparation for Trace Analysis

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the isolation and preconcentration of organic analytes from aqueous matrices, such as environmental water samples. This method is particularly crucial for the trace analysis of phenolic compounds, which are often present at low concentrations. The principle of SPE involves passing a liquid sample through a solid adsorbent material, which retains the analytes of interest. Subsequently, the retained analytes are eluted with a small volume of an appropriate solvent, resulting in a more concentrated and cleaner sample for chromatographic analysis.

For the analysis of chlorophenols, including structurally related compounds to this compound, various SPE sorbents and elution solvents have been investigated to optimize the extraction efficiency. The choice of sorbent is critical and is typically based on the polarity and chemical properties of the target analyte.

Commonly employed sorbents for the extraction of chlorophenols from water include polystyrene-divinylbenzene (PS-DVB) copolymers and octadecyl (C18) bonded silica (B1680970). PS-DVB resins, such as Bond Elut ENV and Isolute ENV+, are known for their high surface area and strong retention of a wide range of organic compounds, including polar and nonpolar analytes. nih.govresearchgate.net C18 sorbents are also effective, particularly for less polar chlorophenols. researchgate.net

The selection of an appropriate elution solvent is equally important to ensure the quantitative recovery of the retained analytes from the SPE cartridge. Methanol, acetonitrile, and ethyl acetate (B1210297) are frequently used eluents for chlorophenols. researchgate.nettesisenred.net The pH of the sample and the elution solvent can also significantly influence the recovery, as the charge of the phenolic compounds changes with pH. Acidification of the water sample to a pH of around 2 is a common practice to ensure that the chlorophenols are in their neutral form, which enhances their retention on non-polar sorbents. thermofisher.com

Research has demonstrated high recovery rates for various chlorophenols using optimized SPE methods. For instance, a study using polystyrene-divinylbenzene cartridges for the extraction of several chlorophenols from 500 mL water samples reported recoveries ranging from 70% to 106%. nih.gov Another study employing a modified polymeric resin with a benzoyl group showed recoveries of over 70% for a range of phenolic compounds and pesticides from 25 mL water samples. tesisenred.net

The following tables summarize research findings on the SPE of various chlorophenols, providing insights into the conditions that would likely be applicable for the trace analysis of this compound.

Table 1: Solid-Phase Extraction Parameters for Chlorophenol Analysis

| Sorbent | Elution Solvent | Sample Volume | pH Adjustment | Reference |

| Polystyrene-divinylbenzene (Bond Elut ENV) | Not Specified | 500 mL | Acidified | nih.gov |

| Hypercrosslinked Styrene-divinylbenzene (Isolute ENV+) | Ethyl Acetate | Not Specified | Not Specified | researchgate.net |

| Modified Polymeric Resin (benzoyl group) | Not Specified | 25 mL | pH 2.5 | tesisenred.net |

| Strata C18 | Not Specified | Not Specified | Not Specified | researchgate.net |

| HyperSep™ Retain PEP | Dichloromethane | 1 L | pH 2 | thermofisher.com |

Table 2: Recovery of Various Chlorophenols Using Solid-Phase Extraction

| Compound | Sorbent | Elution Solvent | Recovery (%) | Reference |

| 2-Chlorophenol | Strata C18 | Not Specified | 96.88 ± 1.12 | researchgate.net |

| 2,4-Dichlorophenol (B122985) | Strata C18 | Not Specified | 99.43 ± 0.65 | researchgate.net |

| 2,4,6-Trichlorophenol (B30397) | Strata C18 | Not Specified | 101.87 ± 0.45 | researchgate.net |

| Pentachlorophenol (B1679276) | Strata C18 | Not Specified | 95.78 ± 1.01 | researchgate.net |

| Various Chlorophenols | Polystyrene-divinylbenzene | Not Specified | 70-106 | nih.gov |

| Various Phenolic Compounds | Modified Polymeric Resin | Not Specified | >70 | tesisenred.net |

Computational Chemistry and Theoretical Investigations of 2 Chloro 5 Methoxyphenol

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

No published studies were found that provide detailed results of DFT calculations for the molecular geometry optimization or electronic structure analysis of 2-Chloro-5-methoxyphenol.

Semi-Empirical Methods (e.g., PM3, AM1, MNDO) for Thermochemical and Electronic Properties

There is no available data from semi-empirical methods such as PM3, AM1, or MNDO concerning the thermochemical and electronic properties of this compound.

Molecular Orbital Analysis

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

Specific values for the HOMO and LUMO energies, or the corresponding energy gap for this compound, have not been reported in the reviewed literature.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Without HOMO and LUMO data, an analysis based on Frontier Molecular Orbital (FMO) theory for predicting the reactivity of this compound cannot be conducted.

Charge Distribution and Electrostatic Potential Studies

No studies containing analyses of the charge distribution, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, or visualizations of the molecular electrostatic potential (MEP) for this compound are available.

Mulliken Charge Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, offering insights into the distribution of electron density. univ-mosta.dzresearchgate.net For the isomeric compound 3-chloro-5-methoxyphenol (B1581831), DFT calculations have determined these charges, highlighting the electronic influence of the chloro, methoxy (B1213986), and hydroxyl substituents on the aromatic ring. ijrte.org

The analysis reveals that the oxygen atoms of the hydroxyl and methoxy groups, along with the chlorine atom, possess negative Mulliken charges, indicating their electron-withdrawing nature through inductive effects and electron-donating nature through resonance. ijrte.org Conversely, the hydrogen atom of the hydroxyl group has a significant positive charge, making it a potential site for hydrogen bonding. The carbon atom attached to the chlorine atom also exhibits a positive charge. This charge distribution is crucial for understanding the molecule's reactivity and its interaction with other molecules. ijrte.orgacs.org

Table 1: Calculated Mulliken Atomic Charges for 3-Chloro-5-methoxyphenol (CMOP) using DFT/B3LYP (Data derived from studies on the isomeric compound)

| Atom | Charge (e) |

| C1 | 0.235 |

| C2 | -0.165 |

| C3 | 0.287 |

| C4 | -0.211 |

| C5 | 0.150 |

| C6 | -0.158 |

| O(H) | -0.254 |

| H(O) | 0.231 |

| Cl | -0.063 |

| O(Me) | -0.155 |

| C(Me) | 0.052 |

| H(Me) | 0.078 |

| H(Me) | 0.079 |

| H(Me) | 0.081 |

| Source: Derived from computational analysis on 3-chloro-5-methoxyphenol. ijrte.org |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, identifying regions that are electron-rich or electron-poor. core.ac.uk This map is invaluable for predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions. iucr.orgnih.gov

In MEP maps, regions of negative potential (typically colored red to yellow) are associated with electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. scienceopen.com For the related compound 3-chloro-5-methoxyphenol, MEP analysis shows the most negative potential is localized around the oxygen atom of the hydroxyl group, confirming it as a primary site for hydrogen bond acceptance. ijrte.orgijrte.org The area around the hydrogen atom of the hydroxyl group shows the most positive potential, indicating its role as a hydrogen bond donor. The chlorine atom also contributes to a region of negative potential. ijrte.org

Vibrational Frequency Calculations and Theoretical Spectral Predictions

Theoretical calculations of vibrational frequencies are instrumental in the analysis and assignment of experimental infrared (IR) and Raman spectra. By using DFT methods, a theoretical vibrational spectrum can be generated for a molecule like this compound. nih.gov

For its isomer, 3-chloro-5-methoxyphenol, a comprehensive vibrational analysis has been performed. ijrte.org The calculated frequencies, after scaling to correct for systematic errors, show excellent agreement with the experimental FT-IR and FT-Raman spectra. This allows for a definitive assignment of the observed vibrational modes. Key vibrational modes include the O-H stretching, C-Cl stretching, and various rocking and bending modes of the methoxy and phenyl groups. For example, the C-Cl stretching vibration for 3-chloro-5-methoxyphenol was assigned to bands observed around 830 cm⁻¹ in the IR spectrum. ijrte.org

Table 2: Selected Vibrational Frequencies for 3-Chloro-5-methoxyphenol (CMOP) (Data derived from studies on the isomeric compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Assignment |

| O-H Stretch | 3585 | 3588 | Stretching of the hydroxyl group |

| C-H Stretch (Aromatic) | 3080-3020 | 3075-3025 | Stretching of C-H bonds on the phenyl ring |

| CH₃ Asymmetric Stretch | 2995 | 3001 | Asymmetric stretching of the methyl group |

| C-Cl Stretch | 835 | 830 | Stretching of the carbon-chlorine bond |

| O-H Out-of-plane bend | 685 | 688 | Bending of the O-H bond out of the ring plane |

| Source: Derived from spectroscopic and DFT studies on 3-chloro-5-methoxyphenol. ijrte.org |

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optical communications. mdpi.comtcichemicals.com Organic molecules featuring electron-donating and electron-accepting groups connected through a π-conjugated system can exhibit significant NLO properties. researchgate.net

This compound possesses electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups as well as an electron-withdrawing chlorine (-Cl) atom attached to a π-system (the benzene (B151609) ring). This combination of substituents suggests that the molecule could possess NLO properties. Theoretical investigations into the first hyperpolarizability (β), a measure of the second-order NLO response, can predict a molecule's potential for such applications. While specific NLO studies on this compound are not widely reported, related Schiff base compounds derived from chlorophenols have been shown to have large hyperpolarizability values, often much greater than standard materials like urea. acs.orgmetall-mater-eng.com Computational studies on these related systems indicate that the charge transfer between donor and acceptor groups is key to their NLO activity. metall-mater-eng.com

Molecular Docking and Dynamics Simulations in Biological Systems

Prediction of Ligand-Target Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Phenolic compounds are known to interact with a wide range of biological targets.

For this compound, docking simulations can predict its binding affinity and interaction patterns within the active site of a target protein. Key interactions would likely involve:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, a specific type of non-covalent interaction that is increasingly recognized in ligand-protein binding.

Hydrophobic Interactions: The phenyl ring and methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Simulations can identify which amino acid residues are involved in these interactions, providing a structural basis for the molecule's potential biological activity. tandfonline.com

Conformational Analysis and Binding Mode Characterization

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the molecule's stable low-energy conformations. The rotation around the C-O bonds of the hydroxyl and methoxy groups is particularly important.

Once a ligand is docked into a protein's binding site, molecular dynamics (MD) simulations can be employed to characterize the stability of the resulting complex. chemrxiv.org MD simulations model the movement of atoms over time, providing insights into the flexibility of the ligand and the protein. tandfonline.com This analysis helps to confirm the stability of the predicted binding mode and can reveal subtle changes in the protein's conformation upon ligand binding. For a molecule like this compound, these simulations would characterize the strength and persistence of the hydrogen and halogen bonds, ultimately validating the predicted binding mode and providing a more dynamic picture of the ligand-target interaction. chemrxiv.org

Biological Activity and Pharmacological Research of 2 Chloro 5 Methoxyphenol Derivatives

Antimicrobial Properties and Associated Mechanisms

Derivatives of 2-chloro-5-methoxyphenol have demonstrated notable antimicrobial properties, with studies exploring their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

The antibacterial potential of this compound derivatives has been investigated against both Gram-positive and Gram-negative bacteria. One area of focus has been on oxazolidinone derivatives. For instance, 5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione has been shown to inhibit protein synthesis in bacteria, proving effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). ontosight.ai

Thymol derivatives incorporating the this compound structure have also been examined. Notably, 4-chloro-2-isopropyl-5-methylphenol, also known as chlorothymol (B1668835), exhibits antimicrobial activity against MRSA. jmb.or.kr Beyond simple growth inhibition, chlorothymol has been observed to prevent the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to treat. jmb.or.kr Furthermore, this derivative can inhibit the production of staphyloxanthin, a pigment that contributes to the virulence of S. aureus, and impede the motility of MRSA. jmb.or.kr

Studies on pyrazoline derivatives have indicated that the inclusion of a chloro substituent can enhance antimicrobial activity. nih.gov This suggests that the chlorine atom in the this compound scaffold may play a crucial role in the antibacterial efficacy of its derivatives.

Table 1: Antibacterial Activity of Selected this compound Derivatives| Compound/Derivative Class | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| 5-(2-Chloro-6-methoxyphenyl)-2,4-oxazolidinedione | Gram-positive bacteria (including MRSA) | Inhibition of protein synthesis | ontosight.ai |

| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial activity, prevention of biofilm formation, inhibition of staphyloxanthin production, reduced motility | jmb.or.kr |

| Pyrazoline derivatives | General bacteria | Enhanced antimicrobial activity with chloro substitution | nih.gov |

Antifungal Activity

The investigation into the antifungal properties of this compound derivatives is an emerging area of research. While specific studies on simple derivatives are limited, the broader class of phenolic compounds has been recognized for antifungal potential. Further research is needed to specifically elucidate the antifungal spectrum and mechanisms of action of derivatives of this compound.

Anticancer Research and Cytotoxicity Investigations

Several derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. These investigations have focused on their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle of malignant cells.

Induction of Apoptosis in Malignant Cell Lines

The induction of apoptosis is a key mechanism for many anticancer drugs. Research has shown that certain complex heterocyclic compounds incorporating the this compound moiety can trigger this process in cancer cells. For example, the synthesized compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been demonstrated to promote apoptosis in colorectal cancer cells. nih.gov The general class of phenolic compounds has also been noted for its potential to induce apoptosis. These findings suggest that the this compound scaffold could be a valuable component in the design of new pro-apoptotic agents.

Modulation of Cell Cycle Regulatory Pathways

In addition to inducing apoptosis, some derivatives of this compound have been found to disrupt the normal progression of the cell cycle in cancer cells, a critical process for their uncontrolled proliferation. The aforementioned 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was observed to cause cell cycle arrest at the G2/M phase in colorectal cancer cells. nih.gov This interruption of the cell cycle prevents the cancer cells from dividing and proliferating, thereby inhibiting tumor growth.

Table 2: Anticancer Activity of a this compound Derivative| Compound | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Colorectal cancer cells | Induces apoptosis, causes G2/M phase cell cycle arrest | nih.gov |

Enzyme Inhibition Studies and Metabolic Pathway Modulation

The ability of this compound derivatives to interact with and inhibit enzymes is another area of pharmacological interest. Such inhibition can disrupt critical metabolic pathways in pathogens or cancer cells.

Research has indicated that 2-amino-5-chloro-4-methoxyphenol (B113385) has the potential to inhibit enzymes by binding to their active sites. Another example is the pyrimidine (B1678525) derivative, 2-chloro-4-(2-methoxyphenoxy)-5-nitropyrimidine, which has been identified as an inhibitor of Pin1, an enzyme that is overexpressed in many cancers and plays a role in cell proliferation. sci-hub.se

Furthermore, compounds like 1-(2-chloro-5-methoxyphenoxy)propan-2-one (B11721204) are considered to be electrophilic and have the capacity to form covalent bonds with nucleophilic sites on biomolecules, including proteins and enzymes, which can lead to their modification and altered function. smolecule.com This reactivity highlights a potential mechanism by which these derivatives could exert their biological effects.

Table 3: Enzyme Inhibition by this compound Derivatives| Compound/Derivative | Target Enzyme/Protein | Potential Effect | Reference |

|---|---|---|---|

| 2-Amino-5-chloro-4-methoxyphenol | Various enzymes | Inhibition by binding to active sites | |

| 2-Chloro-4-(2-methoxyphenoxy)-5-nitropyrimidine | Pin1 | Inhibition of enzyme activity | sci-hub.se |

| 1-(2-Chloro-5-methoxyphenoxy)propan-2-one | Proteins and enzymes | Covalent modification and alteration of function | smolecule.com |

Inhibition of Key Enzymes in Metabolic Processes

Derivatives of this compound have been identified as inhibitors of several key enzymes involved in metabolic processes. Notably, the broader class of 2-methoxyphenol derivatives has demonstrated inhibitory effects against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. nih.govnih.gov Specifically, studies have shown that certain synthetic chalcone (B49325) derivatives, which can include the 2-methoxyphenol moiety, exhibit inhibitory activity against both COX-1 and COX-2. nih.gov For instance, 5′-chloro-2′-hydroxy-4′6′-dimethyl-3, 4, 5-trimethoxychalcone was reported to have an IC50 value of 87.6 µM for COX-1 and 88.0 µM for COX-2. nih.gov

Furthermore, research into other phenolic derivatives has highlighted their potential to inhibit enzymes such as NADPH oxidase and acetylcholinesterase. researchgate.netresearchgate.net Molecular docking studies on some 2-methoxyphenol derivatives have shown favorable binding energies with angiotensin-converting enzyme (ACE) and endothelin-converting enzyme-1 (ECE-1), suggesting a potential for enzyme inhibition relevant to cardiovascular health. nih.gov A particular derivative, designated as T2, exhibited binding energies of -7.7 Kcal/mol for ACE and -7.9 Kcal/mol for ECE-1. nih.gov The inhibitory potential of these compounds often stems from their ability to bind to the active sites of enzymes, thereby preventing the binding of the natural substrate.

Modulation of Biochemical Pathways in Cellular Systems

The influence of this compound derivatives extends to the modulation of critical biochemical pathways within cellular systems. One significant area of investigation is their impact on signaling pathways related to cancer and inflammation. For example, a synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been shown to modulate the PI3K/AKT/mTOR pathway in colorectal cancer cells. nih.gov This compound induced cell cycle arrest at the G2/M phase in HCT116 and Caco-2 cells. nih.gov

Additionally, methoxyphenolic compounds have been found to interfere with the NF-κB signaling pathway, a key regulator of inflammation. nih.gov However, the anti-inflammatory activity of some methoxyphenols did not correlate with the inhibition of NF-κB activation, suggesting the involvement of other mechanisms, such as post-transcriptional regulation through the inhibition of RNA-binding protein HuR. nih.gov The structural features of these phenolic derivatives, including the presence of chloro and methoxy (B1213986) groups, can significantly influence their reactivity and interaction with biological systems, allowing for the modulation of various biochemical pathways.

Antioxidant Effects and Radical Scavenging Mechanisms

Derivatives of 2-methoxyphenol are recognized for their antioxidant properties and their ability to scavenge free radicals. doaj.orgresearchgate.net The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH), 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and oxygen radical absorbance capacity (ORAC) assays. researchgate.net The mechanism of their antioxidant action can involve hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), or sequential proton-loss electron-transfer (SPLET), with the HAT mechanism being favored in the gas phase. nih.gov

Studies have demonstrated the significant radical scavenging activity of various 2-methoxyphenol derivatives. For example, a derivative labeled T2 showed substantial antioxidant potential against DPPH radicals with an IC50 of 27.97 µg/mL, nitric oxide radicals with an IC50 of 34.36 µg/mL, and hydroxyl radicals with an IC50 of 34.83 µg/mL. nih.govresearchgate.net These compounds can reduce oxidative stress, which is a contributing factor to numerous diseases, by safely interacting with free radicals and converting them into harmless molecules. researchgate.net

Pharmacological Target Identification and Validation

The identification and validation of pharmacological targets are crucial steps in the development of new therapeutic agents. For derivatives of this compound, research has pointed to several potential targets. As mentioned, enzymes such as COX-1, COX-2, ACE, and ECE-1 are considered pharmacological targets for some 2-methoxyphenol derivatives. nih.govnih.gov Molecular docking studies have been instrumental in identifying these potential interactions by predicting the binding affinities and modes of interaction between the compounds and their target proteins. researchgate.netnih.gov

For instance, in silico docking studies of certain phenolic derivatives against NADPH oxidase and COX-2 have revealed promising binding affinities. researchgate.net One derivative, T2, exhibited a binding affinity of -7.9 Kcal/mol with COX-2, which was more favorable than that of the standard drug ibuprofen. researchgate.net The electrophilic nature of some derivatives, such as 1-(2-Chloro-5-methoxyphenoxy)propan-2-one, allows them to form covalent bonds with nucleophilic sites on biomolecules, which is a property that can be exploited in the investigation of enzyme inhibition and the design of new drugs. smolecule.com

Investigation of Cardioprotective and Anti-inflammatory Effects

The cardioprotective and anti-inflammatory effects of 2-methoxyphenol derivatives are areas of active research. nih.gov These compounds have shown potential in mitigating vascular complications associated with oxidative stress and inflammation. nih.gov In vivo studies have demonstrated that certain derivatives can conserve endogenous antioxidants like catalase, superoxide (B77818) dismutase, and reduced glutathione, while suppressing inflammatory markers such as nitric oxide, interleukin-6 (IL-6), and COX-2. nih.govresearchgate.net

The anti-inflammatory properties of methoxyphenolic compounds have been observed in human airway cells, where they inhibited the expression of multiple inflammatory mediators, including various chemokines and interleukins. nih.gov For example, diapocynin, a methoxyphenol derivative, showed an IC50 of 20.3 μM for its anti-inflammatory activity. nih.gov Furthermore, some chalcone derivatives containing a methoxy group have exhibited potent anti-inflammatory activity in carrageenan-induced paw edema models. nih.gov The cardioprotective effects are also linked to their ability to induce vasorelaxation. nih.gov

In Vitro and In Vivo Bioactivity Assessments and Efficacy Profiling

The biological activity of this compound derivatives has been evaluated through a combination of in vitro and in vivo studies. In vitro assessments often involve cytotoxicity assays against various cancer cell lines. For instance, the derivative 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline demonstrated significant cytotoxicity against colorectal cancer HCT116 and Caco-2 cells, with IC50 values of 0.35 and 0.54 μM, respectively. nih.gov

In vivo efficacy has been profiled in animal models, particularly for anti-inflammatory and cardioprotective activities. In a study using a carrageenan-induced paw edema model in rats, a phenolic derivative designated as T2 showed promising anti-inflammatory effects with a 68.64% inhibition of edema. researchgate.net Similarly, in vivo investigations of cardioprotective effects in Sprague Dawley rats revealed that the T2 derivative could induce dose-dependent vasorelaxation. nih.gov These assessments are crucial for establishing the therapeutic potential and lead compound characteristics of these derivatives. nih.govresearchgate.net

Structure Activity Relationship Sar and Chemoinformatics Studies

Correlation of Structural Features with Biological Activity

The biological profile of 2-Chloro-5-methoxyphenol is a direct consequence of the physicochemical properties endowed by its chlorine, hydroxyl, and methoxy (B1213986) functional groups. These groups influence everything from how the molecule travels through a biological system to how it interacts with its target.

The introduction of a chlorine atom into a phenolic structure significantly alters its physicochemical properties, most notably its lipophilicity. Lipophilicity, often quantified as the n-octanol/water partition coefficient (log P), is a crucial determinant of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. mdpi.com An increase in lipophilicity can lead to greater partitioning of a compound into the lipophilic phases of cell membranes or through the lipophilic domains of a protein. researchgate.net

The presence of chlorine on an aromatic ring generally increases lipophilicity. researchgate.net This is due to the electron-withdrawing inductive effect of the chlorine atom, which can lead to higher adsorption to proteins or enzymes. researchgate.net For chlorophenols, the n-octanol/water partition coefficient (log K(ow)) has been shown to be a dominant predictive factor in determining toxicity. nih.govresearchgate.net While specific experimental data for this compound is not detailed in the provided sources, the general principle holds that the chlorine substituent increases its lipophilicity compared to the parent compound, 3-methoxyphenol. This enhanced lipophilicity can improve bioavailability, allowing the molecule to more readily cross biological membranes. However, the position of the chlorine atom is also critical, as it can affect both the mechanism and kinetics of its interactions.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇ClO₂ |

| Molecular Weight | 158.58 |

| XlogP | 2.4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Data sourced from PubChem CID 140336. uni.lu

The hydroxyl (-OH) and methoxy (-OCH₃) groups on the this compound ring are pivotal for its ability to form hydrogen bonds. nih.gov The hydroxyl group, being polar, can act as both a hydrogen bond donor and acceptor, while the oxygen in the methoxy group can act as a hydrogen bond acceptor. latech.edu These interactions are fundamental to molecular recognition, where a molecule binds to a specific biological target like an enzyme or receptor.

The phenolic hydroxyl group is a stronger hydrogen bond donor compared to the hydroxyl group in aliphatic alcohols. This is because the attached phenyl ring is electron-withdrawing, which increases the polarity of the O-H bond. quora.com Methoxy groups can also influence antioxidant activities, a common property of phenolic compounds. nih.gov Theoretical studies have shown that methoxy substitution can either reduce or increase the energy of intermolecular hydrogen bonds depending on its position (ortho, meta, or para) relative to the hydroxyl group. researchgate.net In this compound, the interplay between the electron-withdrawing chlorine and the positions of the hydroxyl and methoxy groups creates a specific electronic and steric environment that dictates its binding affinities and biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling

QSAR and QSTR models are mathematical expressions that relate the chemical structure of a compound to its biological activity or toxicity. wikipedia.org These in silico techniques are valuable alternatives for the rapid safety and efficacy assessment of chemicals. nih.gov

For chlorophenols, QSAR and QSTR models have been successfully developed to predict their toxicity. researchgate.net These models often correlate toxicity values, such as the concentration that is lethal to 50% of a test population (LC50), with various molecular descriptors. nih.gov Key descriptors frequently used for phenols include lipophilic (e.g., log K(ow)), electronic (e.g., Hammett constant), and steric effects. nih.govresearchgate.net

Studies on chlorophenols have demonstrated that log K(ow) is a dominant factor in determining their toxicity. nih.govresearchgate.net For instance, a QSAR study on the toxicity of chlorophenols to L929 cells found that the n-octanol/water partition coefficient was a primary predictive factor. nih.gov Another approach, Comparative Molecular Field Analysis (CoMFA), creates 3D-QSAR models where electrostatic and steric fields are correlated with biological activity. In one such model for chlorophenols, the electrostatic field's contribution to biological activity was found to be greater than that of the steric field. nih.govresearchgate.net These models allow for the prediction of the toxicity of compounds like this compound based on its calculated structural and physicochemical parameters. mdpi.com

Machine learning (ML) has become a powerful tool in QSAR and QSTR modeling due to its ability to handle complex, non-linear relationships. ijsmr.in Techniques such as artificial neural networks (ANNs), support vector machines (SVMs), and classification and regression trees (CART) have been applied to predict the toxicity of phenols. nih.govresearchgate.net

A deep neural network (DNN) model was successfully developed to predict the cytotoxicity of a large set of phenolic compounds against Tetrahymena pyriformis, demonstrating high performance in predicting the activity of new compounds. ijsmr.in Machine learning models can integrate various data types and have shown superior predictive performance compared to traditional methods like CoMFA/CoMSIA and multiple linear regression (MLR) for phenol (B47542) toxicity. nih.govresearchgate.net These advanced computational approaches can provide a robust framework for analyzing sensor data for phenolic compounds and for building predictive models that account for nonlinearity and other complex factors. nsf.govnih.gov The application of ANNs to SAR analysis of substituted phenols has shown excellent agreement between predicted and experimental values. researchgate.net

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. patsnap.com These features include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. fiveable.me

For phenolic compounds, which are known to exhibit a wide range of biological activities including antioxidant and antidiabetic properties, pharmacophore models can be developed to screen for new, potent molecules. researchgate.netnih.gov This process can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the 3D structure of the biological target is known. patsnap.comfiveable.me By identifying the key interaction points, researchers can design novel ligands, such as derivatives of this compound, with potentially enhanced activity or selectivity. Molecular docking simulations, often used in conjunction with pharmacophore modeling, can then predict the binding affinity and stability of these designed compounds with their target protein. nih.gov

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications

Biodegradation Pathways and Microbial Transformation

The microbial breakdown of chlorinated phenols is a critical process for their removal from contaminated environments. While direct studies on 2-Chloro-5-methoxyphenol are limited, extensive research on related compounds provides a strong basis for understanding its likely biodegradation routes. Microorganisms have evolved diverse enzymatic machinery to metabolize these xenobiotic compounds, often using them as a source of carbon and energy. d-nb.inforesearchgate.net

Bacteria from the genus Cupriavidus are well-documented for their ability to degrade a variety of chloroaromatic and nitroaromatic pollutants. d-nb.inforesearchgate.net For instance, Cupriavidus necator JMP134 is known to degrade 2,4,6-trichlorophenol (B30397) (2,4,6-TCP). d-nb.infonih.gov The degradation is initiated by a flavin-dependent monooxygenase that hydroxylates the phenol (B47542), leading to the removal of a chlorine atom and the formation of 2,6-dichlorohydroquinone (B128265). nih.gov This initial step is crucial for destabilizing the aromatic ring for subsequent breakdown. The genes encoding these enzymes, often designated as tcp genes, are typically organized in operons that allow for a coordinated metabolic attack on the pollutant. nih.gov

A specific example, Cupriavidus sp. strain CNP-8, has been isolated for its ability to utilize chlorinated nitrophenols, such as 2-chloro-5-nitrophenol (B15424) (2C5NP), as its sole source of carbon, nitrogen, and energy. frontiersin.org This strain initiates degradation through a partial reductive pathway. A nitroreductase enzyme first reduces the nitro group to a nitroso group and then to a hydroxylamino group, forming 2-chloro-5-hydroxylaminophenol. frontiersin.org This is followed by dechlorination and subsequent ring cleavage by a dioxygenase. frontiersin.org Although the starting substrate differs, the enzymatic strategies employed by Cupriavidus—specifically the use of monooxygenases or dioxygenases to initiate hydroxylation, dechlorination, and ring fission—are likely applicable to the degradation of this compound.

Under anaerobic conditions, a primary degradation route for many chlorinated aromatic compounds is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. For methoxylated chlorophenols, this is often preceded by demethylation.

Studies on the closely related fungal metabolite, 2,3,5,6-tetrachloro-4-methoxyphenol (TCMP), by anaerobic bacteria like Desulfitobacterium species, have elucidated a sequential degradation pathway. nih.govnih.gov In mixed microbial communities from sediments, the initial step is the demethylation of the methoxy (B1213986) group to yield tetrachlorohydroquinone (B164984) (TCHQ). nih.gov Following this, sequential reductive dechlorination occurs. Pure cultures of Desulfitobacterium hafniense and Desulfitobacterium chlororespirans have been shown to dechlorinate TCMP to 3,5-dichloro-4-methoxyphenol (B1593616) (3,5-DCMP). nih.gov After a lag phase, these strains demethylate 3,5-DCMP to 2,6-dichlorohydroquinone (2,6-DCHQ), which is then further dechlorinated. nih.gov This step-wise removal of functional groups—demethylation followed by dechlorination—is a key strategy for anaerobic bacteria to break down complex aromatic pollutants.

It appears that the presence of the methoxy group can inhibit direct reductive dechlorination, making its prior removal a necessary step for some anaerobic bacteria. psu.edu The process of reductive dehydroxylation, where a hydroxyl group is removed, has also been observed in the transformation of chlorinated hydroquinones by Desulfitobacterium sp. strain PCE1. nih.gov

The stepwise degradation of chlorinated phenols leads to the formation of various transient metabolites. The specific intermediates identified depend on the parent compound and the degrading microorganism.

Based on pathways for related compounds, the degradation of this compound would likely produce a series of hydroxylated and dechlorinated intermediates. For example, anaerobic degradation is expected to first yield a chlorinated hydroquinone (B1673460). nih.govnih.gov Subsequent reductive dechlorination steps would produce less-chlorinated hydroquinones and eventually hydroquinone itself. nih.gov

The table below summarizes key metabolites identified from the degradation of analogous chlorinated phenols, providing insight into the probable intermediates for this compound.

| Parent Compound | Degrading Organism/Process | Identified Metabolites/Intermediates | References |

| 2,4,6-Trichlorophenol | Cupriavidus necator JMP134 | 2,6-Dichlorohydroquinone, 6-Chlorohydroxyquinol | nih.gov |

| 2-Chloro-5-nitrophenol | Cupriavidus sp. CNP-8 | 2-Chloro-5-nitrosophenol, 2-Chloro-5-hydroxylaminophenol | frontiersin.org |